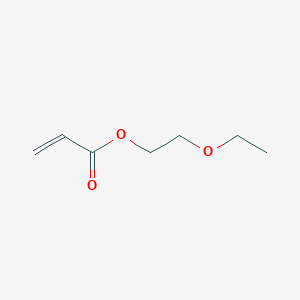

2-Ethoxyethyl acrylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxyethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-ethoxyethanol.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic conditions are required, with sulfuric acid or sodium hydroxide being typical catalysts.

Major Products Formed:

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and 2-ethoxyethanol

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

2-Ethoxyethyl acrylate (C₇H₁₂O₃) is a colorless liquid that exhibits high reactivity and excellent adhesive properties. Its chemical structure allows it to participate in polymerization reactions, making it a valuable monomer for synthesizing polymers and copolymers. Key properties include:

- High reactivity : Facilitates rapid polymerization.

- Adhesive properties : Enhances bonding strength in formulations.

- Compatibility : Works well with various substrates.

Adhesives

This compound is extensively used in the adhesive industry due to its excellent adhesion properties and ability to form strong bonds. It serves as a reactive diluent that improves the viscosity and performance of adhesive formulations. Key applications include:

- Pressure-sensitive adhesives : Used in tapes, labels, and medical applications.

- Structural adhesives : Employed in automotive and construction industries for durable bonding solutions.

Coatings

In the coatings industry, this compound contributes to the formulation of water-based paints and protective coatings. Its fast curing time, weather resistance, and chemical stability make it ideal for:

- Protective coatings : Used for furniture, electronics, and outdoor applications.

- Decorative paints : Enhances gloss and durability in interior paints.

Sealants

The compound is also utilized in sealants, providing flexibility and resistance to environmental factors. Its applications include:

- Construction sealants : Used in joints and gaps to prevent water ingress.

- Automotive sealants : Provides protection against moisture and enhances durability.

Polymer Science

This compound is a critical monomer in polymer science, allowing researchers to create new materials with tailored properties. Its polymerization can lead to various forms such as:

- Hydrogels : Useful in drug delivery systems and biomedical applications due to their biocompatibility.

- Smart materials : Can be engineered for responsive behavior under specific stimuli.

Biomedical Applications

In medicine, this compound has shown potential for developing bio-compatible materials used in implants and drug delivery systems. Its ability to form hydrogels makes it suitable for:

- Controlled drug release : Facilitates the gradual release of therapeutic agents.

- Tissue engineering : Supports cell growth and tissue regeneration.

Case Study 1: Adhesive Performance Enhancement

A study demonstrated that incorporating this compound into pressure-sensitive adhesives significantly improved peel strength and tack compared to traditional formulations. The enhanced performance was attributed to the compound's ability to form strong intermolecular interactions during polymerization.

Case Study 2: Water-Based Coating Formulation

Research on water-based coatings revealed that formulations containing this compound exhibited superior weather resistance and durability compared to those without it. The study highlighted its role in enhancing the longevity of exterior paints under harsh environmental conditions.

Mecanismo De Acción

The mechanism of action of 2-ethoxyethyl acrylate primarily involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their application .

Comparación Con Compuestos Similares

Chemical Identity :

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Registry Number : 106-74-1

- IUPAC Name: 2-Ethoxyethyl prop-2-enoate

- Synonyms: Cellosolve acrylate, ethylene glycol monoethyl ether acrylate .

Synthesis :

2-Ethoxyethyl acrylate (EEA) is synthesized via a one-step ethoxylation reaction, where ethylene oxide (EO) is inserted into ethyl acrylate (EA) using an Al-Mg composite oxide catalyst. Optimal conditions yield ~70% EO conversion and ~57.6% EEA purity .

Physical Properties :

- Melting Point : -48°C (estimated from related analogs).

- Polymerization Stability: Requires inhibitors like hydroquinone to prevent spontaneous polymerization .

Comparative Analysis with Structural Analogs

Ethyl 2-(Hydroxymethyl)acrylate

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- CAS : 10029-04-6

- Key Feature : Hydroxymethyl group increases hydrophilicity and reactivity in crosslinking applications.

- Applications : Specialty polymers requiring hydroxyl functionality for post-polymerization modifications .

Ethyl 2-Cyano-3-ethoxyacrylate

- Molecular Formula: C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

- CAS : 94-05-3

- Key Feature: Cyano group enhances thermal stability and UV resistance.

- Applications : Photoresists, agrochemical intermediates .

2-Methoxyethyl Methacrylate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS : 6976-93-8

- Key Feature : Methacrylate backbone provides higher glass transition temperature (Tg) polymers vs. acrylates.

- Safety : Classified as a skin sensitizer; requires stringent handling protocols .

2-Hydroxyethyl Acrylate (HEA)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- CAS : 818-61-1

- Key Feature : Hydroxyl group enables hydrogen bonding, improving adhesion in hydrogels and coatings.

- Safety : Corrosive; mandates chemical gloves and goggles during handling .

2-Ethylhexyl Acrylate (2-EHA)

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.28 g/mol

- CAS : 103-11-7

- Key Feature : Branched alkyl chain imparts low Tg (-50°C) and high flexibility.

- Applications : Pressure-sensitive adhesives, weather-resistant coatings .

Dicyclopentenyloxyethyl Acrylate

- Molecular Formula : C₁₅H₂₀O₃

- Molecular Weight : 248.32 g/mol

- CAS : 65983-31-5

- Key Feature : Cyclic dicyclopentenyl group enhances polymer rigidity and thermal stability.

- Applications : High-performance coatings, automotive plastics .

Data Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS | Key Functional Group | Applications | Safety Considerations |

|---|---|---|---|---|---|---|

| This compound | C₇H₁₂O₃ | 144.17 | 106-74-1 | Ethoxy, acrylate | Adhesives, copolymers | Inhibitors required for stability |

| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | 103-11-7 | Branched alkyl, acrylate | Coatings, textiles | Respiratory irritant (TWA 5 mg/m³) |

| 2-Hydroxyethyl acrylate | C₅H₈O₃ | 116.12 | 818-61-1 | Hydroxyl, acrylate | Hydrogels, biomedical coatings | Skin corrosion, protective gear |

| 2-Methoxyethyl methacrylate | C₇H₁₂O₃ | 144.17 | 6976-93-8 | Methoxy, methacrylate | High-Tg polymers | Skin sensitizer |

| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 94-05-3 | Cyano, ethoxy | Photoresists, agrochemicals | Moderate toxicity |

Actividad Biológica

2-Ethoxyethyl acrylate (EEA) is an acrylate compound widely used in various industrial applications, particularly in the production of polymers and coatings. Understanding its biological activity is crucial for evaluating its safety and potential health risks associated with occupational and environmental exposure. This article provides a detailed examination of the biological activity of EEA, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ethoxy group, which enhances its solubility in organic solvents and contributes to its reactivity in polymerization processes. It is primarily utilized as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.

Acute Toxicity

EEA exhibits moderate acute toxicity. Studies indicate that exposure can lead to skin irritation and sensitization. In animal models, dermal exposure has resulted in significant irritation responses, particularly at higher concentrations.

Chronic Toxicity and Carcinogenicity

Research has shown that prolonged exposure to EEA can lead to chronic health effects. A critical evaluation of dermal carcinogenicity studies revealed that high concentrations of EEA applied to the skin of C3H/HeJ mice resulted in the development of skin tumors. Specifically, a study demonstrated that 6 out of 40 mice developed skin tumors after exposure to EEA over a prolonged period, indicating a potential carcinogenic risk associated with dermal exposure to this compound .

The biological activity of EEA is primarily attributed to its ability to form reactive intermediates through Michael addition reactions with nucleophiles. This reactivity can lead to cellular damage and alterations in cellular signaling pathways. The compound's unsaturated carbonyl structure makes it a target for nucleophilic attack, potentially resulting in the formation of adducts with proteins and DNA, which may contribute to its toxicological profile.

Environmental Impact

EEA's environmental persistence and toxicity have raised concerns regarding its ecological effects. It has been classified as acutely toxic to aquatic organisms, with studies indicating significant inhibition of microbial activity in wastewater treatment systems . The compound's bioconcentration factor suggests that it does not accumulate significantly in aquatic organisms but poses risks during acute exposure events.

Case Study 1: Dermal Exposure in Occupational Settings

A study conducted among workers exposed to EEA during manufacturing processes highlighted the health risks associated with chronic exposure. Symptoms reported included respiratory irritation and dermatitis, emphasizing the need for protective measures in occupational settings.

Case Study 2: Long-term Animal Studies

In long-term studies involving C3H/HeJ mice, various concentrations of EEA were applied dermally three times per week over extended periods. Results indicated that while low doses did not significantly affect survival rates or body weights, higher doses led to notable tumor development, reinforcing concerns about its carcinogenic potential .

Summary of Findings

| Property | Observation |

|---|---|

| Acute Toxicity | Moderate; causes skin irritation |

| Chronic Toxicity | Potential carcinogen; skin tumors observed |

| Mechanism | Forms reactive intermediates via Michael addition |

| Environmental Impact | Acutely toxic to aquatic life; low bioaccumulation |

| Occupational Risks | Respiratory irritation; dermatitis reported |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-ethoxyethyl acrylate copolymers, and how can their structural integrity be validated?

- Methodological Answer : Copolymers of this compound (e.g., with 2-hydroxyethyl acrylate) can be synthesized via free radical polymerization using initiators like azobisisobutyronitrile (AIBN). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for monomer incorporation ratios and differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg). For biocompatible scaffolds, dynamic mechanical analysis (DMA) and swelling studies in physiological buffers are critical to evaluate crosslinking efficiency and mechanical stability .

Q. How can researchers accurately measure the purity and phase-change properties of this compound?

- Methodological Answer : Phase-change data (e.g., melting points) are available via the NIST Thermodynamics Research Center, which reports a fusion temperature (Tfus) of 225.9 K ± 0.6 K for this compound. Purity assessment should follow ASTM D3548-04 specifications for ethyl acrylate derivatives, employing gas chromatography (GC) with flame ionization detection (FID) and calibration against certified reference materials .

Q. What standardized protocols exist for evaluating the acute toxicity of this compound in vivo?

- Methodological Answer : Acute toxicity studies in rodents should adhere to OECD Test Guideline 423. For gastric toxicity, oral gavage dosing in rats (e.g., 100–1000 mg/kg) followed by histopathological analysis of gastric mucosa is recommended. Metabolic pathways can be traced using radiolabeled compounds and LC-MS/MS to identify metabolites like ethoxyacetic acid .

Advanced Research Questions

Q. How can spectroscopic ellipsometry be applied to study thin films of this compound-based polymers in situ?

- Methodological Answer : In-situ spectroscopic ellipsometry enables real-time monitoring of polymer film thickness and refractive index during curing. For zwitterionomeric films (e.g., sulfobetaine copolymers), use a wavelength range of 400–1000 nm and model optical constants using Cauchy or Lorentz-Lorenz equations. Cross-correlate with atomic force microscopy (AFM) for surface morphology validation .

Q. What strategies resolve contradictions in cell uptake efficiency data for this compound-functionalized nanoparticles?

- Methodological Answer : Discrepancies may arise from variations in ligand density or nanoparticle surface charge. Quantify ligand conjugation efficiency via X-ray photoelectron spectroscopy (XPS) and ζ-potential measurements. Use flow cytometry with fluorescently tagged nanoparticles to compare uptake across cell lines (e.g., HeLa vs. RAW 264.7) under controlled serum conditions .

Q. How can reactive distillation optimize the separation of this compound from byproducts in continuous-flow systems?

- Methodological Answer : Design a reactive distillation column with ethanol as a co-solvent to esterify/dehydrate byproducts like acrylic acid. Optimize temperature gradients (80–120°C) and catalyst loading (e.g., TiO2 at 5–10 wt%) to achieve >98% acrylate purity. Monitor using inline Fourier-transform infrared (FTIR) spectroscopy for real-time process control .

Q. Methodological Challenges and Solutions

Q. What analytical techniques are suitable for detecting trace this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Combine headspace solid-phase microextraction (HS-SPME) with GC-MS/MS, using deuterated internal standards (e.g., d4-2-ethoxyethyl acrylate) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ppb in urine or serum .

Q. How do copolymer composition ratios affect the mechanical properties of this compound-based hydrogels?

- Methodological Answer : Systematic variation of monomer ratios (e.g., 70:30 vs. 50:50 this compound:acrylic acid) followed by uniaxial tensile testing reveals composition-dependent elasticity. Use time-temperature superposition (TTS) models to predict long-term viscoelastic behavior under physiological conditions .

Propiedades

IUPAC Name |

2-ethoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWXYLGCHHIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35111-38-7, 26677-77-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35111-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3051545 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] Clear, faintly yellow liquid; [MSDSonline] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °C | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.983 at 20 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.62 [mmHg] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-74-1 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X1O435SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-47 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.